molecular formula C28H26N2O5 B1390430 Fmoc-5-methoxy-2-methyl-DL-tryptophan CAS No. 1219357-78-4

Fmoc-5-methoxy-2-methyl-DL-tryptophan

Cat. No.: B1390430
CAS No.: 1219357-78-4
M. Wt: 470.5 g/mol
InChI Key: SRRMFPYHTJBBIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-5-methoxy-2-methyl-DL-tryptophan” is a compound used in proteomics research . It has a molecular formula of C28H26N2O5 and a molecular weight of 470.53 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C28H26N2O5 . Unfortunately, the specific structural details are not provided in the search results.


Physical And Chemical Properties Analysis

The compound is a solid . Its empirical formula is C28H26N2O5, and it has a molecular weight of 470.53 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Fmoc-5-methoxy-2-methyl-DL-tryptophan has a number of scientific research applications. It is used in the synthesis of peptides, as it is a protected form of tryptophan, allowing for greater control over the structure of the peptide. This compound is also used in the study of protein-protein interactions, as it can be used to label proteins and peptides for imaging and analysis. In addition, this compound is used in the study of enzyme catalysis, as it can be used to study the binding of substrates to enzymes.

Mechanism of Action

Fmoc-5-methoxy-2-methyl-DL-tryptophan has a number of mechanisms of action that make it useful in scientific research. It is a protected form of tryptophan, which allows for greater control over the structure of peptides. In addition, this compound can be used to label proteins and peptides for imaging and analysis, as well as to study the binding of substrates to enzymes.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It is a protected form of tryptophan, which can be used to control the structure of peptides. In addition, this compound can be used to label proteins and peptides for imaging and analysis. Furthermore, this compound can be used to study the binding of substrates to enzymes, which can provide insight into the mechanisms of enzyme catalysis.

Advantages and Limitations for Lab Experiments

The use of Fmoc-5-methoxy-2-methyl-DL-tryptophan in lab experiments has a number of advantages and limitations. One of the main advantages is that it is a protected form of tryptophan, which allows for greater control over the structure of peptides. In addition, this compound can be used to label proteins and peptides for imaging and analysis. Furthermore, this compound can be used to study the binding of substrates to enzymes, which can provide insight into the mechanisms of enzyme catalysis.
The main limitation of this compound is that it can be difficult to synthesize, as it requires two steps. In addition, this compound is not as widely available as other amino acid derivatives, which can make it difficult to obtain.

Future Directions

There are a number of potential future directions for the use of Fmoc-5-methoxy-2-methyl-DL-tryptophan in scientific research. One potential direction is the development of new methods for the synthesis of Fmoc-5-methoxy-2-methyl-DL-tryptoph

Safety and Hazards

“Fmoc-5-methoxy-2-methyl-DL-tryptophan” is classified as an irritant . It is also classified as a non-combustible solid .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-methoxy-2-methyl-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5/c1-16-22(23-13-17(34-2)11-12-25(23)29-16)14-26(27(31)32)30-28(33)35-15-24-20-9-5-3-7-18(20)19-8-4-6-10-21(19)24/h3-13,24,26,29H,14-15H2,1-2H3,(H,30,33)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRMFPYHTJBBIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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